molecular formula C16H19NO4S B6661505 4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid

4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid

Cat. No.: B6661505
M. Wt: 321.4 g/mol
InChI Key: ZUTXJPHYDVFVRU-UHFFFAOYSA-N
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Description

4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid is an organic compound with a complex structure that includes a naphthalene ring, a sulfonyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid.

    Amination: The naphthalen-2-ylsulfonyl chloride is then reacted with 4-methylpentanoic acid in the presence of a base to form the sulfonylamino derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride (LiAlH4) to convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpentanoic acid: A simpler analog without the naphthalene and sulfonyl groups.

    Naphthalene-2-sulfonic acid: Contains the naphthalene and sulfonyl groups but lacks the pentanoic acid moiety.

    4-Methyl-4-(phenylsulfonylamino)pentanoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.

Uniqueness

4-Methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the naphthalene ring and the sulfonyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-4-(naphthalen-2-ylsulfonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-16(2,10-9-15(18)19)17-22(20,21)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,17H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTXJPHYDVFVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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